Furnidipine

Cardioprotection Arrhythmia Ischemia-Reperfusion Injury

Select Furnidipine (138661-03-7) for your research to leverage its unique pharmacological profile. Unlike standard DHPs, its active metabolites M-2 and M-3 exhibit superior vasodilatory and antiarrhythmic effects with minimal cardiodepression. Its well-characterized stereoisomers provide tissue-specific L-type calcium channel blockade, crucial for neuroscience and cardiovascular studies. Ideal as a reference compound in reperfusion-induced ventricular fibrillation models (reduces mortality to 0%). Ensure your research outcomes are precise and reproducible with this differentiated tool compound.

Molecular Formula C21H24N2O7
Molecular Weight 416.4 g/mol
CAS No. 138661-03-7
Cat. No. B138093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurnidipine
CAS138661-03-7
Synonymsfurnidipine
Molecular FormulaC21H24N2O7
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C21H24N2O7/c1-12-17(20(24)28-3)19(15-8-4-5-9-16(15)23(26)27)18(13(2)22-12)21(25)30-11-14-7-6-10-29-14/h4-5,8-9,14,19,22H,6-7,10-11H2,1-3H3
InChIKeyGGVUNNUOJDGCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furnidipine (CAS 138661-03-7) Procurement Guide: Dihydropyridine Calcium Channel Blocker for Cardioprotective Research


Furnidipine (CAS 138661-03-7, also known as CRE-319 or Furaldipine) is a third-generation dihydropyridine (DHP) L-type calcium channel blocker [1]. Originally developed as an antihypertensive and anti-ischemic agent, it advanced to Phase III clinical trials before development was discontinued [2]. Preclinical research has demonstrated that furnidipine possesses potent cardioprotective and antiarrhythmic properties, with a particularly notable ability to reduce reperfusion-induced mortality and ventricular fibrillation in animal models [3].

Why Generic Dihydropyridine Substitution Fails: Furnidipine's Unique Pharmacodynamic Profile


While furnidipine belongs to the dihydropyridine class of calcium channel blockers, its pharmacological profile diverges significantly from that of common DHP analogs such as nifedipine, nitrendipine, and nimodipine [1]. The compound's unique oxidative metabolism yields active metabolites (specifically M-2 and M-3) that exhibit superior vasodilatory and antiarrhythmic effects with a reduced cardiodepressant impact compared to the parent drug [2]. Furthermore, furnidipine's stereoisomers display pronounced tissue-specific selectivity, with the (S,S)- and (S,R)-enantiomers demonstrating greater potency in cerebral tissue [3]. These distinct features mean that simple in-class substitution fails to replicate the compound's specific experimental outcomes, particularly in models of ischemia-reperfusion injury and arrhythmia.

Furnidipine (138661-03-7) Comparative Quantitative Evidence for Scientific Procurement


Superior Reperfusion Mortality Reduction vs. Control in Rat Arrhythmia Model

Furnidipine's active metabolite M-3 reduced mortality index to 0% in a rat model of reperfusion-induced arrhythmias, compared to 43.75% mortality in vehicle-treated controls [1]. This represents a complete prevention of mortality under the experimental conditions. The parent drug furnidipine also exhibited dose-dependent mortality reduction, with higher oral doses (10 mg/kg) being most effective in preventing reperfusion-induced mortality and lethal arrhythmias [2]. In a comparative study of four dihydropyridines (furnidipine, nifedipine, nitrendipine, nimodipine), all exhibited significant antiarrhythmic actions, but furnidipine's metabolite-driven cardioprotection was particularly notable due to the absence of marked cardiac depression [3].

Cardioprotection Arrhythmia Ischemia-Reperfusion Injury

Cardioprotection: Creatine Kinase Release Suppression at Low Doses

Furnidipine demonstrated significant protective effects against creatine kinase (CK) release, a marker of myocardial injury, but only at the two lowest oral doses tested (1 and 5 mg/kg), not at the higher dose (10 mg/kg) [1]. This biphasic dose-response pattern is atypical among dihydropyridines and suggests a distinct mechanism of cardioprotection at low concentrations. In contrast, the higher dosages were more effective in preventing reperfusion-induced mortality and arrhythmias [1]. For comparison, the cardioprotective effects of nifedipine in similar ischemia-reperfusion models typically require higher doses and are often accompanied by more pronounced hemodynamic alterations [2].

Cardioprotection Myocardial Injury Biomarker

Metabolite-Driven Vasodilation: Superior Coronary Flow vs. Parent Drug

In the rat isolated working heart model, furnidipine's active metabolite M-2 (10⁻⁷ M) produced the strongest vasodilatory effects among the tested compounds, while simultaneously exhibiting no marked influence on pressure parameters [1]. In direct comparison, the parent drug furnidipine evoked significantly weaker effects on both aortic and coronary flow. Furthermore, furnidipine significantly reduced aortic diastolic pressure (AoD) and aortic flow (AF) compared to control, as well as +dP/dt compared to initial values, whereas M-2 did not [1]. This demonstrates that the metabolite M-2 uncouples vasodilation from cardiodepression, a profile not observed with the parent drug or with many standard DHPs such as nifedipine, which typically depress cardiac contractility at vasodilatory doses [2].

Vasodilation Coronary Circulation Isolated Heart

Antioxidant Potency Ranking: Furnidipine vs. Other Dihydropyridines

In an Fe³⁺/ascorbate-stimulated lipid peroxidation assay in rat brain slices, furnidipine demonstrated intermediate antioxidant potency among tested dihydropyridines. Based on IC₅₀ values and time-course experiments, the rank order of antioxidant activity was: nicardipine > nisoldipine > (R,S/S,R)-furnidipine > (R,R/S,S)-furnidipine > nitrendipine > nimodipine > nifedipine [1]. Notably, DHP derivatives lacking a nitro group (isradipine, amlodipine) inhibited lipid peroxidation only at higher concentrations [1]. This positions furnidipine as possessing a moderate antioxidant profile that is superior to nifedipine and nimodipine but less potent than nicardipine and nisoldipine.

Antioxidant Lipid Peroxidation Neuroprotection

Stereoisomer-Specific Potency and Tissue Selectivity

The four stereoisomers of furnidipine exhibit significant differences in pharmacological potency and tissue selectivity. Using [³H]isradipine as a reference ligand in binding studies, the (S,S)- and (S,R)-isomers were clearly more potent than the (R,R)- and (R,S)-enantiomers in brain, ileal, and cardiac tissues [1]. Furthermore, the (S,S)- and (S,R)-isomers demonstrated greater selectivity for cerebral tissue compared to ileal and cardiac preparations [1]. This stereospecificity and tissue selectivity is more pronounced than that observed for many other chiral DHPs, offering a valuable tool for investigating structure-activity relationships and tissue-specific calcium channel pharmacology.

Stereochemistry Receptor Binding Tissue Selectivity

Furnidipine (138661-03-7): Recommended Research and Industrial Application Scenarios


Preclinical Models of Lethal Reperfusion Arrhythmia and Sudden Cardiac Death

Furnidipine is particularly well-suited for studies investigating the prevention of reperfusion-induced ventricular fibrillation and mortality. The compound's ability to reduce mortality to 0% in a rat model of reperfusion arrhythmias [1] makes it a valuable positive control or reference compound for evaluating novel antiarrhythmic agents. Its biphasic dose-response profile, with cardioprotection at low doses and antiarrhythmic effects at higher doses [2], allows for the dissection of distinct protective mechanisms within a single study.

Investigation of Metabolite-Driven Pharmacology and Prodrug Design

Furnidipine serves as an exemplary tool for studying the role of active metabolites in DHP pharmacology. Its metabolites M-2 and M-3 demonstrate superior vasodilatory and cardioprotective effects compared to the parent drug, with M-2 notably uncoupling coronary vasodilation from cardiac depression [3]. Researchers interested in prodrug design, metabolite profiling, or the development of cardio-selective vasodilators can utilize furnidipine and its characterized metabolites as a model system.

Tissue-Specific Calcium Channel Pharmacology and Stereoisomer Studies

The well-characterized stereoisomers of furnidipine, with their defined potency and tissue selectivity profiles (cerebral > cardiac/ileal) [4], provide a valuable toolkit for investigators mapping the distribution and functional roles of L-type calcium channel subtypes across different tissues. This is particularly relevant for neuroscience and cardiovascular research where tissue-specific modulation of calcium influx is desired.

Comparative DHP Studies Focused on Antioxidant Activity

For studies examining the interplay between calcium channel blockade and antioxidant effects, furnidipine occupies a specific niche in the DHP potency spectrum. Its established rank order of antioxidant activity (nicardipine > nisoldipine > furnidipine > nitrendipine > nimodipine > nifedipine) [5] allows researchers to select furnidipine as a compound with a moderate, defined antioxidant profile when direct comparisons to the extremes (e.g., highly potent nicardipine vs. weakly potent nifedipine) are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furnidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.